5,5,5-Trifluoro-4,4-dihydroxypentanoic acid

Description

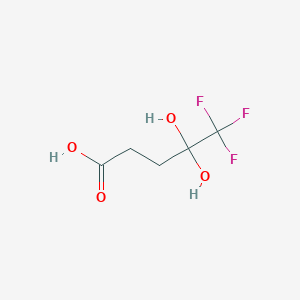

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a trifluoromethyl (-CF₃) group at the C5 position and hydroxyl (-OH) groups at the C4 positions.

Properties

IUPAC Name |

5,5,5-trifluoro-4,4-dihydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O4/c6-5(7,8)4(11,12)2-1-3(9)10/h11-12H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNXCOWHUZSENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid is a fluorinated organic compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pentanoic acid backbone with two hydroxyl groups and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell walls and inhibit key metabolic enzymes.

- Case Study : In a comparative study, this compound demonstrated effective inhibition against several strains of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be further developed into an antimicrobial agent.

The mechanism by which this compound exerts its antibacterial effects involves:

- Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethyl group allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial metabolism by forming stable complexes with active sites.

Research Findings

Recent studies have focused on the pharmacological potential of this compound in various fields:

- Pharmacology : Investigations into its role as a potential lead compound for new antibiotics have shown promise due to its unique chemical structure and biological activity.

- Agrochemistry : Its antifungal properties have led to research into its application in crop protection against fungal pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-5-(trichloromethyl)dihydrofuran-2(3H)-one | Contains trichloromethyl group | Moderate antibacterial activity |

| 2-Imino-2,5-dihydrofuranones | Diverse biological activities | Antimicrobial and anti-inflammatory |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,5,5-Trifluoro-4,4-dihydroxypentanoic acid (hypothetical structure inferred from nomenclature) to structurally related fluorinated pentanoic acid derivatives documented in the evidence.

Table 1: Structural and Functional Comparison

Key Differences

Acidity and Reactivity: The dihydroxy groups in the target compound likely increase acidity compared to 5,5,5-trifluoropentanoic acid (pKa ~2.5–3.0 for similar fluorinated acids) due to inductive effects and hydrogen bonding . Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate exhibits lower acidity (ester group) but higher electrophilicity due to diketone functionalities, enabling nucleophilic substitutions .

Lipophilicity and Solubility: The dihydroxy groups reduce lipophilicity (logP ~0.5–1.5 estimated) compared to ethyl dioxo derivatives (logP ~1.8–2.5) . Amino-substituted analogs (e.g., 4-amino-5,5,5-trifluoropentanoic acid) show moderate solubility in polar solvents, influenced by zwitterionic properties .

Synthetic Accessibility: 5,5,5-Trifluoropentanoic acid is synthesized via hydrolysis of nitriles or kinetic resolution .

Table 2: Physical Properties

Limitations and Contradictions in Evidence

- No direct data on this compound were found; comparisons are inferred from structural analogs.

- Conflicting nomenclature exists (e.g., "5,5,5-Trifluoro-2,4-dioxopentanoic acid ethyl ester" vs. "Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.